molecular formula C14H19NO4 B1271968 3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic Acid CAS No. 387360-95-4

3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic Acid

Cat. No.: B1271968
CAS No.: 387360-95-4
M. Wt: 265.3 g/mol
InChI Key: JZVULXRCJQKJOJ-UHFFFAOYSA-N
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Description

3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic Acid is an organic compound with a complex structure It is characterized by the presence of a propanoic acid group attached to a phenyl ring, which is further substituted with a 2-methylpropan-2-yl group and an oxycarbonylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic Acid typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic Acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups attached to the phenyl ring .

Scientific Research Applications

3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic Acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic Acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it valuable for targeted applications in research and industry.

Properties

IUPAC Name

3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15-11-6-4-5-10(9-11)7-8-12(16)17/h4-6,9H,7-8H2,1-3H3,(H,15,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZVULXRCJQKJOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20375444
Record name 3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

387360-95-4, 149506-04-7
Record name 3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-{3-[(tert-Butoxycarbonyl)amino]phenyl}propanoic acid
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